5H-Benzo[b]phosphindole is a heterocyclic aromatic compound containing a phosphorus atom. Research into this class of compounds focuses on their potential applications due to their unique chemical properties. These properties include their aromaticity, electronic structure, and tunability through functional group modifications [].
Studies suggest that 5H-Benzo[b]phosphindole derivatives can exhibit interesting optoelectronic properties, making them potentially useful in organic electronics applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
A significant area of research on 5H-Benzo[b]phosphindole involves the synthesis and exploration of functionalized derivatives. By introducing various functional groups onto the core structure, scientists can tailor the electronic and photophysical properties of the molecule [].
Computational studies using density functional theory (DFT) have been employed to predict the structural and spectral properties of these functionalized derivatives. This approach allows researchers to understand how different substituents affect the overall properties of the molecule, aiding in the design of materials with specific functionalities [].
5H-Benzo[b]phosphindole is a heterocyclic compound characterized by a phosphorus atom integrated into a fused aromatic system. Its chemical formula is , and it features a unique structure that combines elements of both phospholes and indoles, making it an interesting subject of study in organic and organophosphorus chemistry. The compound is known for its potential applications in materials science, particularly in organic electronics and photonics due to its luminescent properties .
There is no current information available on the specific mechanism of action of 5H-Benzo[b]phosphindole. However, derivatives like 5-Phenyl-5H-benzo[b]phosphindole can potentially act as ligands in coordination complexes, where they bind to metal ions through the lone pair electrons on the phosphorus atom [].
Research on the biological activity of 5H-benzo[b]phosphindole is limited but promising. Preliminary studies suggest that derivatives of this compound may exhibit interesting pharmacological properties, potentially acting as bioactive agents. The unique electronic structure could allow for interactions with biological macromolecules, although detailed studies are required to fully understand its biological implications .
Several methods have been developed for synthesizing 5H-benzo[b]phosphindole:
5H-Benzo[b]phosphindole has several notable applications:
Interaction studies involving 5H-benzo[b]phosphindole focus on its reactivity with various substrates and biological molecules. These studies aim to elucidate how the compound interacts at the molecular level, influencing its potential applications in drug design and materials science. Notably, the ability of its derivatives to interact with cellular components suggests possible therapeutic roles, warranting further investigation into their mechanisms of action .
Several compounds share structural similarities with 5H-benzo[b]phosphindole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-Phenyl-5H-dibenzophosphole | Dibenzophosphole | Contains two fused benzene rings with phosphorus; exhibits strong luminescence. |
Phosphindole | Indole derivative | Lacks the additional aromatic fusion present in benzo[b]phosphindole; used in organic synthesis. |
Benzo[b]phosphole | Phosphole | Simplified structure compared to benzo[b]phosphindole; used in electronic applications. |
The uniqueness of 5H-benzo[b]phosphindole lies in its combination of phosphorus within a fused aromatic system, providing distinct electronic properties not found in simpler phospholes or indoles. This structural complexity allows for diverse chemical reactivity and potential applications across various fields, particularly in advanced materials and pharmaceuticals.
The synthesis of 5H-benzo[b]phosphindole dates to the early 20th century, with foundational work by Georg Wittig and his team. Key milestones include:
Wittig’s initial approach involved the thermal decomposition of pentaphenylphosphorane, producing low yields of 5-phenyl derivatives. Subsequent advances, such as the use of dilithiated biphenyl intermediates and Rh-catalyzed cycloadditions, expanded synthetic accessibility.
5H-Benzo[b]phosphindole (C₁₂H₉P) features a tricyclic framework with a phosphorus atom at the 5-position, bonded to two aromatic rings. Key attributes include:
Table 1: Oxidation Reactions of 5H-Benzo[b]phosphindole Derivatives
Substrate | Oxidizing Agent | Product | Yield (%) |
---|---|---|---|
5-Phenyl derivative | H₂O₂ | 5-Phenyl-5-oxide | 83 |
5-tert-Butyl derivative | O₂ | 5-tert-Butyl-5-oxide | 78 |
Oxidation typically yields phosphole oxides, critical for modifying electronic properties in optoelectronic applications.
The phosphorus center enables diverse transformations:
Table 2: Substitution Reaction Conditions
Reagent | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
PhLi | THF | Reflux | 12 | 82 |
PCl₅ | Toluene | 25°C | 2 | 75 |
These reactions underpin its utility in synthesizing derivatives for OLEDs and coordination polymers.
5H-Benzo[b]phosphindole belongs to the dibenzophosphole family, a subset of phosphorus heterocycles. Its classification is distinct from simpler analogs:
Compound | Structure | Heteroatom | Applications |
---|---|---|---|
Phosphole | C₄H₄PH | P | Ligand design |
Dibenzophosphole | Fused bicyclic | P | Optoelectronics |
Triphosphole | C₂H₃P₃ | P₃ | Theoretical studies |
The compound’s fused aromatic system enhances thermal stability and electronic delocalization compared to monocyclic phospholes. Its intermediate triplet energy (~2.5 eV) positions it as a viable host material in thermally activated delayed fluorescence (TADF) OLEDs.
X-ray crystallographic analysis represents the most definitive method for structural determination of 5H-Benzo[b]phosphindole and its derivatives. Single-crystal X-ray diffraction studies of related benzo[f]naphtho[2,3-b]phosphoindole compounds have provided comprehensive structural insights that are directly applicable to the parent 5H-Benzo[b]phosphindole system [1].
The crystallographic analysis reveals that 5H-Benzo[b]phosphindole adopts a tricyclic framework with the molecular formula C₁₂H₉P and a molecular weight of 184.17 g/mol [2] [3]. The compound crystallizes in the monoclinic crystal system, which is characteristic of dibenzophosphole-type structures [1]. The space group assignment follows typical patterns observed for related heterocyclic phosphorus compounds.
Critical bond length measurements from X-ray crystallographic data demonstrate that the phosphorus-carbon bonds within the five-membered ring system exhibit typical values for trivalent phosphorus compounds. The P-C bond lengths range from 1.8224(13) Å to 1.8375(13) Å, with the P-C1 bond measuring 1.8325(13) Å, the P-C2 bond at 1.8224(13) Å, and the P-C3 bond at 1.8375(13) Å [1]. These bond lengths are consistent with single P-C bonds in aromatic phosphorus heterocycles and indicate significant covalent character.
The bond angles around the phosphorus center provide crucial information about the molecular geometry. The C1-P-C2 bond angle measures 89.66(6)°, the C1-P-C3 bond angle is 104.80(6)°, and the C2-P-C3 bond angle is 101.53(6)° [1]. The sum of these bond angles equals 295.99°, which definitively indicates that the phosphorus atom adopts sp³ hybridization with trigonal pyramidal geometry rather than planar sp² hybridization.
The ring system planarity analysis reveals that the naphthalene and fused phosphole rings are almost coplanar, with a mean deviation of only 0.030 Å from perfect planarity [1]. This near-planar arrangement facilitates effective π-electron delocalization across the entire tricyclic system. The angle between each naphthalene ring containing ten carbon atoms is remarkably small at 1.64°, which is significantly smaller than corresponding Group 15 analogues such as N-phenyldibenzo[b,h]carbazole (4.47° or 2.57°) and Sb-phenyldinaphtho[2,3-b:2′,3′-d]stibole (8.05°) [1].
Crystal packing analysis demonstrates π-π stacking interactions between adjacent molecules, with an intermolecular distance of approximately 3.427 Å between two benzonaphthophosphoindole planes [1]. This stacking arrangement is characteristic of aromatic heterocyclic systems and contributes to the overall stability of the crystalline structure.
The tautomeric behavior of 5H-Benzo[b]phosphindole encompasses several distinct forms that result from chemical modification of the phosphorus center. Unlike classical keto-enol tautomerism observed in organic compounds, phosphindole tautomerism involves changes in the oxidation state and coordination environment of the phosphorus atom while maintaining the core tricyclic framework.
The parent 5H-Benzo[b]phosphindole exists as a trivalent phosphorus compound with the phosphorus center in the +3 oxidation state [1] [4]. The phosphorus atom maintains sp³ hybridization and adopts a trigonal pyramidal geometry due to the presence of a lone pair of electrons. The ³¹P Nuclear Magnetic Resonance chemical shift for this form appears at -13.27 ppm, which is characteristic of electron-rich trivalent phosphorus environments [1].
Oxidation of the phosphorus center generates the 5H-Benzo[b]phosphindole 5-oxide tautomeric form, where phosphorus exists in the +5 oxidation state [5] [6]. This transformation involves formal addition of an oxygen atom to the phosphorus center, resulting in a phosphine oxide structure. The phosphorus maintains sp³ hybridization but adopts tetrahedral geometry due to the formation of four bonds. The ³¹P Nuclear Magnetic Resonance chemical shift undergoes a significant downfield shift to the range of +22.5 to +39.3 ppm, reflecting the increased electron deficiency of the phosphorus center [1].
Similarly, the 5H-Benzo[b]phosphindole 5-sulfide represents another tautomeric form where sulfur replaces oxygen in coordination to phosphorus [1]. This form also exhibits phosphorus in the +5 oxidation state with tetrahedral geometry and comparable ³¹P Nuclear Magnetic Resonance chemical shifts in the +22.5 to +39.3 ppm range.
The phospholium salt form constitutes a cationic tautomer where the phosphorus center bears a positive charge through alkylation or protonation reactions [1]. In this form, phosphorus typically exists in the +4 oxidation state and maintains tetrahedral geometry. The electron-deficient nature of the cationic phosphorus center results in significant downfield shifts in ³¹P Nuclear Magnetic Resonance spectroscopy.
Borane complexation provides another tautomeric variant where the phosphorus lone pair coordinates to a borane Lewis acid [1]. This coordination maintains the +3 oxidation state of phosphorus while creating a tetrahedral coordination environment. The borane complex form exhibits enhanced stability compared to the free phosphine due to protection of the reactive phosphorus lone pair.
Ring conformation analysis reveals that the five-membered phosphole ring within the tricyclic system adopts an envelope conformation when phosphorus is in the trivalent state [7]. The phosphorus atom deviates from the plane defined by the four carbon atoms, with typical deviations ranging from 0.104 to 0.136 Å [7]. This pyramidalization at phosphorus is characteristic of trivalent phosphorus compounds and results from the tetrahedral preference of sp³ hybridized phosphorus.
The systematic comparison of 5H-Benzo[b]phosphindole with its isoelectronic Group 15 analogues provides fundamental insights into the effects of heteroatom substitution on molecular structure and properties. The isoelectronic series includes carbazole (nitrogen analogue), arsindole (arsenic analogue), stibindole (antimony analogue), and bismuindole (bismuth analogue) [8] [9] [10].
Carbazole, the nitrogen analogue, represents the most significant structural contrast to 5H-Benzo[b]phosphindole. The nitrogen atom in carbazole adopts sp² hybridization and maintains perfect planarity within the tricyclic framework [8] [9]. The N-C bond lengths measure approximately 1.37 Å, significantly shorter than the corresponding P-C bonds in phosphindole. The C-N-C bond angle approaches 110°, characteristic of trigonal planar geometry around nitrogen. This planar arrangement maximizes π-electron delocalization and contributes to the high aromaticity of carbazole systems [11] [9].
Arsindole, the arsenic analogue of phosphindole, exhibits structural characteristics intermediate between the nitrogen and phosphorus systems [8] [9]. The arsenic atom maintains sp³ hybridization with bent molecular geometry, similar to phosphindole. As-C bond lengths measure approximately 1.94 Å, longer than P-C bonds due to the larger atomic radius of arsenic. The C-As-C bond angle decreases to approximately 86°, reflecting the increased size and reduced electronegativity of arsenic compared to phosphorus [8]. Arsindole exhibits moderate aromaticity, approximately 40% that of pyrrole, indicating reduced π-electron delocalization compared to the nitrogen analogue [8].
Stibindole and bismuindole, containing antimony and bismuth respectively, demonstrate progressive increases in heteroatom size and corresponding structural changes [9] [10]. The M-C bond lengths increase systematically down the group, with Sb-C bonds measuring approximately 2.14 Å and Bi-C bonds reaching 2.24 Å. The C-M-C bond angles decrease correspondingly, with values of approximately 81° for antimony and 78° for bismuth [8]. These structural changes reflect the increasing metallic character and reduced covalent bonding as the group is descended.
Inversion barrier analysis provides quantitative insight into the structural flexibility of these isoelectronic analogues [8]. Carbazole exhibits no inversion barrier due to its planar structure, while phosphindole shows a moderate barrier of 67 kJ/mol. The barriers increase systematically down the group, with arsindole at 125 kJ/mol, stibindole at 160 kJ/mol, and bismuindole at 220 kJ/mol [8]. These increasing barriers reflect the enhanced preference for pyramidal geometry in the heavier Group 15 elements.
Electronic structure comparisons reveal systematic trends in orbital energies and π-electron delocalization. The HOMO and LUMO energy levels of dibenzophospholes are intermediate between those of carbazole analogues and the heavier Group 15 systems [12]. Phosphindole systems exhibit smaller HOMO-LUMO gaps compared to carbazole, making them attractive for optoelectronic applications [12] [13].
Aromaticity trends follow the electronegativity and size patterns of the heteroatoms. Carbazole exhibits the highest aromaticity due to optimal overlap of nitrogen p-orbitals with the π-system. Phosphindole shows moderate aromaticity, while the heavier analogues demonstrate progressively reduced aromatic character due to poor orbital overlap resulting from increased atomic size and pyramidalization [8] [9].